Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds like Ethyl 3-(3-bromophenyl)-3-oxopropanoate often target proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds (like covalent bonds, hydrogen bonds, etc.). This interaction can alter the target’s function, leading to changes at the cellular level .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, it might inhibit or enhance a particular pathway, leading to changes in the production of certain molecules within the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors like its chemical structure and the route of administration. These properties determine the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3-bromophenyl)-3-oxopropanoate may participate in biochemical reactions involving enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-bromophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Another method involves the bromination of ethyl 3-oxopropanoate followed by a Friedel-Crafts acylation reaction with bromobenzene. This method requires the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution at the bromine site.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the ester to a carboxylic acid.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine: Derivatives of this compound may have potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 3-(3-bromophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-bromophenyl)-3-oxopropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVMCOQPWKQNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175924 | |
Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-91-7 | |
Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021575917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21575-91-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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